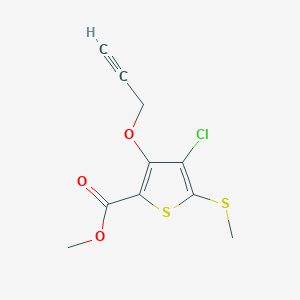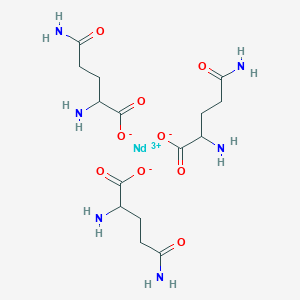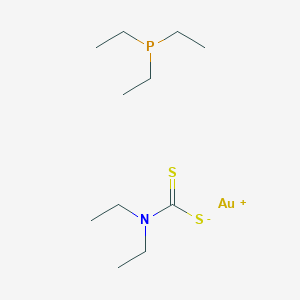
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is a coordination compound that features a gold ion coordinated with N,N-diethylcarbamodithioate and triethylphosphane ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;gold(1+);triethylphosphane typically involves the reaction of gold(1+) salts with N,N-diethylcarbamodithioate and triethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The gold(1+) salt, such as gold chloride, is dissolved in a suitable solvent, and then N,N-diethylcarbamodithioate and triethylphosphane are added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(3+) complexes, while reduction may produce gold(0) species .
Scientific Research Applications
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N-diethylcarbamodithioate;gold(1+)triethylphosphane involves its interaction with molecular targets through coordination chemistry. The gold ion can form strong bonds with sulfur and nitrogen atoms in biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Dimethylgold(III) diethyldithiocarbamate: Similar in structure but with different ligands and oxidation state.
Sodium diethyldithiocarbamate trihydrate: A related compound with sodium instead of gold.
Uniqueness
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is unique due to the presence of both N,N-diethylcarbamodithioate and triethylphosphane ligands coordinated to a gold ion.
Properties
Molecular Formula |
C11H25AuNPS2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
InChI Key |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
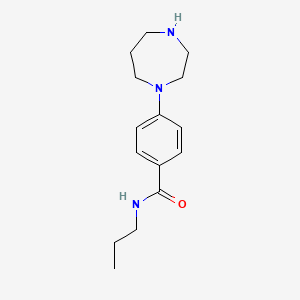
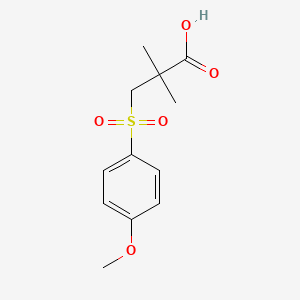
![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)



![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)
